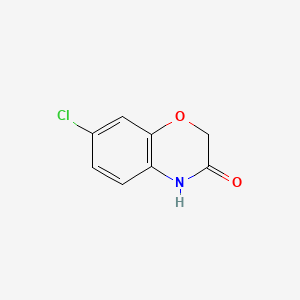

7-chloro-2H-1,4-benzoxazin-3(4H)-one

Descripción

Structure

3D Structure

Propiedades

Número CAS |

72403-05-5 |

|---|---|

Fórmula molecular |

C8H6ClNO2 |

Peso molecular |

184.60 g/mol |

Nombre IUPAC |

7-chloro-4-deuterio-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C8H6ClNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11)/i/hD |

Clave InChI |

QGHYYLMIQSZWAX-DYCDLGHISA-N |

SMILES |

C1C(=O)NC2=C(O1)C=C(C=C2)Cl |

SMILES isomérico |

[2H]N1C(=O)COC2=C1C=CC(=C2)Cl |

SMILES canónico |

C1C(=O)NC2=C(O1)C=C(C=C2)Cl |

Origen del producto |

United States |

Synthetic Methodologies for 7 Chloro 2h 1,4 Benzoxazin 3 4h One and Its Analogues

Established Synthetic Routes and Strategies

Traditional approaches to the benzoxazinone (B8607429) core often rely on cyclization reactions involving suitably substituted phenolic precursors. These methods are well-documented and provide reliable access to the target compounds through sequential, controlled steps.

The cornerstone of benzoxazinone synthesis is the intramolecular cyclization that forms the heterocyclic ring. This is typically achieved by reacting a substituted phenol, which contains a nucleophilic group ortho to the hydroxyl function, with a reagent that provides the remaining atoms for the new ring.

A prevalent and direct method for synthesizing the 2H-1,4-benzoxazin-3(4H)-one scaffold involves the condensation of a 2-aminophenol derivative with an α-haloacetyl halide, most commonly chloroacetyl chloride. researchgate.netijsr.net In this approach, the amino group of the 2-aminophenol first reacts with the chloroacetyl chloride to form an N-(2-hydroxyphenyl)-2-chloroacetamide intermediate. ijsr.net Subsequent intramolecular cyclization, facilitated by a base, occurs when the phenoxide ion attacks the carbon bearing the chlorine atom, displacing it and closing the six-membered ring. researchgate.net

This reaction is typically carried out in the presence of a base such as potassium carbonate or sodium bicarbonate. researchgate.netijsr.net The choice of solvent and reaction conditions can be optimized to improve yields. This strategy is versatile, allowing for the synthesis of a variety of substituted benzoxazinones by starting with appropriately substituted 2-aminophenols. researchgate.net

Table 1: Synthesis via 2-Aminophenol Derivatives

| Precursor | Reagent | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| 2-Aminophenol | Chloroacetyl chloride | 2-Chloro-N-(2-hydroxyphenyl) acetamide | 2H-1,4-Benzoxazin-3(4H)-one | researchgate.netijsr.net |

| 4-Chloro-2-aminophenol | Chloroacetyl chloride | 2-Chloro-N-(5-chloro-2-hydroxyphenyl) acetamide | 7-Chloro-2H-1,4-benzoxazin-3(4H)-one | ijsr.net |

| 4-Bromo-2-aminophenol | Chloroacetyl chloride | N-(5-Bromo-2-hydroxyphenyl)-2-chloroacetamide | 7-Bromo-2H-1,4-benzoxazin-3(4H)-one | ijsr.net |

An alternative strategy employs 2-nitrophenol derivatives as starting materials. ijsr.net This method avoids the direct use of 2-aminophenols, which can be sensitive to oxidation. The synthesis typically proceeds in two main steps. First, the hydroxyl group of the 2-nitrophenol is alkylated with an ethyl haloacetate (e.g., ethyl bromoacetate) or a haloacetonitrile to form a 2-(2-nitrophenoxy) intermediate. ijsr.net

The second step involves the reduction of the nitro group to an amine, which then undergoes spontaneous in situ cyclization to form the benzoxazinone ring. ijsr.net A common and effective method for this reductive cyclization is the use of iron powder in acetic acid (Fe/AcOH). ijsr.net This system is compatible with various functional groups, making it a versatile route for producing substituted benzoxazinones. ijsr.net

Table 2: Synthesis via 2-Nitrophenol Derivatives

| Precursor | Reagent 1 (Alkylation) | Reagent 2 (Reduction/Cyclization) | Product | Reference |

|---|---|---|---|---|

| 2-Nitrophenol | Ethyl bromoacetate, K2CO3 | Fe, Acetic Acid | 2H-Benzo[b] researchgate.netnih.govoxazin-3(4H)-one | ijsr.net |

| 4-Chloro-2-nitrophenol | 2-Chloroacetonitrile, K2CO3 | Fe, Acetic Acid | This compound | ijsr.net |

Conventional pathways to this compound are characterized by a sequence of discrete, well-established reactions. A representative multi-step synthesis starts with a commercially available substituted phenol, such as 4-chlorophenol.

The synthesis can be outlined as follows:

Nitration: The starting 4-chlorophenol is nitrated to introduce a nitro group ortho to the hydroxyl group, yielding 4-chloro-2-nitrophenol.

Etherification: The resulting 4-chloro-2-nitrophenol is then subjected to O-alkylation. This is commonly achieved by reacting it with an α-halo ester or amide, such as ethyl chloroacetate, in the presence of a base like potassium carbonate. This step forms an ether linkage, for example, ethyl 2-(4-chloro-2-nitrophenoxy)acetate. ijsr.net

Reductive Cyclization: The final key step involves the reduction of the nitro group to an amino group, followed immediately by intramolecular cyclization. As mentioned previously, treating the nitro-ether intermediate with iron in acetic acid is an effective method to accomplish this transformation, yielding the final this compound product. ijsr.net

This step-by-step approach allows for purification of intermediates and provides a reliable, albeit longer, route to the target molecule.

Cyclization Reactions via Substituted Phenols and Amino-precursors

Modern and Advanced Synthetic Approaches

Recent advancements in synthetic methodology have focused on developing more efficient and atom-economical routes to the benzoxazinone scaffold. These modern approaches often utilize rearrangement reactions or catalytic systems to achieve the synthesis in fewer steps and with greater molecular diversity.

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that has been effectively adapted for the synthesis of 1,4-benzoxazinones. researchgate.netsemanticscholar.orgwikipedia.org This reaction involves a nucleophilic attack from a side chain onto an activated aromatic ring, leading to the displacement of a leaving group and the formation of a new ring system. wikipedia.orgchemistry-reaction.com

In the context of synthesizing this compound analogues, a common strategy involves the reaction of an N-substituted 2-phenoxyacetamide precursor. researchgate.net For instance, the synthesis of 4-substituted-7-chloro-2H-1,4-benzoxazin-3(4H)-ones can be achieved from an N-substituted 2-(2,4-dichlorophenoxy)acetamide (B157635). nih.govnih.gov

In this protocol, the precursor is treated with a strong base, such as caesium carbonate, in a high-boiling solvent like N,N-dimethylformamide (DMF) at reflux. nih.govnih.gov The base deprotonates the amide nitrogen, creating a nucleophile that attacks the ipso-carbon of the dichlorophenoxy ring (the carbon attached to the oxygen). This attack is favored because the aromatic ring is activated by electron-withdrawing chloro substituents. The subsequent intramolecular cyclization displaces the ortho-chloro group, forming the oxazine ring and yielding the 7-chloro-benzoxazinone product in a single, efficient step. nih.govresearchgate.net The yields for this rearrangement are often influenced by electronic and steric effects. researchgate.net

Table 3: Synthesis of this compound Analogues via Smiles Rearrangement

| Precursor | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N-Benzyl-2-(2,4-dichlorophenoxy)acetamide | Caesium carbonate | DMF | Reflux, 2 h | 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one | 70% | nih.gov |

| 2-(2,4-Dichlorophenoxy)-N-phenethylacetamide | Caesium carbonate | DMF | Reflux, 1.5 h | 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one | 75% | nih.gov |

Transition-Metal Catalyzed Methodologies

Transition-metal catalysis has emerged as a powerful tool for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones, offering efficient and selective routes to these important heterocycles. Copper and palladium complexes, in particular, have been extensively utilized to facilitate key bond-forming reactions in the construction of the benzoxazinone core.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, particularly those involving Ullmann-type couplings, represent a highly effective approach for the synthesis of 2H-1,4-benzoxazin-3-(4H)-one derivatives. These methods often utilize readily available starting materials and proceed through a cascade mechanism, enabling the formation of multiple bonds in a single operation.

An efficient, ligand-free, copper-catalyzed cascade reaction has been developed for the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from substituted 2-halophenols and chloroacetamides. thieme-connect.com This methodology addresses common issues such as the need for expensive noble metals and ligands. thieme-connect.comresearcher.life The one-pot procedure involves a nucleophilic substitution followed by a copper(I)-catalyzed intramolecular C-N bond coupling. umich.edu

The reaction conditions have been optimized to achieve good to excellent yields. For instance, the use of CuI as the catalyst in combination with a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) has proven effective. umich.edunih.govnih.gov

Table 1: Copper-Catalyzed Synthesis of 2H-1,4-Benzoxazin-3-(4H)-one Analogues

| Entry | 2-Halophenol | Amine/Amide | Catalyst/Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2,4-dichlorophenol | N-phenethyl-2-chloroacetamide | CuI / Cs₂CO₃ | DMF | 75 |

| 2 | 2,4-dichlorophenol | N-benzyl-2-chloroacetamide | CuI / Cs₂CO₃ | DMF | - |

Data compiled from multiple sources. umich.edunih.govnih.gov The yield for entry 2 was not explicitly stated in the source material.

Palladium-Catalyzed Transformations

Palladium-catalyzed methodologies have also been successfully employed for the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones. These transformations often involve intramolecular C-O or C-N bond formation, providing a versatile route to a range of substituted benzoxazinones.

One prominent method involves the palladium-catalyzed intramolecular C–O bond formation from secondary and tertiary alcohols. thieme-connect.com Optimization of this process has highlighted the importance of the palladium source, base, and ligand. thieme-connect.com For instance, the use of Pd₂(dba)₃ with the ligand t-Bu₃P has been explored, though reproducibility issues led to the adoption of the more stable tetrafluoroborate salt, [HP(t-Bu)₃]BF₄. thieme-connect.com

Another effective approach is a palladium-catalyzed cascade protocol that consists of an intermolecular O-alkylation followed by a spontaneous intramolecular amidation. researchgate.net This one-pot synthesis utilizes o-halophenols and 2-chloroacetamides to produce the desired benzoxazinone derivatives in good to excellent yields. researchgate.net The reaction conditions typically involve a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand like XPhos, and a base in a solvent like toluene at elevated temperatures. researchgate.net

Table 2: Palladium-Catalyzed Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones

| Entry | Starting Materials | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | o-halophenols and 2-chloroacetamides | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 | Good to Excellent |

Data compiled from multiple sources. thieme-connect.comresearchgate.net

Photochemical Synthesis Routes

The application of photochemical methods for the synthesis of the this compound scaffold is not extensively documented in the literature. However, related photochemical cyclizations of amide-bearing aryl triazines have been shown to produce benzotriazin-4(3H)-ones. nih.gov This process, which can be performed in a continuous flow reactor using violet light, proceeds through a mechanism related to the Norrish type II reaction involving a nitrogen-centered thieme-connect.comresearcher.life-hydrogen shift. nih.gov While this example does not directly yield the benzoxazinone core, it demonstrates the potential of photochemical strategies for the formation of related heterocyclic systems. Further research is required to explore the applicability of such methods to the synthesis of this compound.

One-Pot and Cascade Annulation Strategies

One-pot and cascade annulation strategies are highly sought after in modern organic synthesis due to their efficiency in building molecular complexity from simple precursors in a single operation, thereby reducing waste and purification steps. Several of the transition-metal catalyzed methods for synthesizing 2H-1,4-benzoxazin-3(4H)-ones fall under this category.

For example, the copper(I)-catalyzed synthesis from o-halophenols and 2-chloroacetamides is a one-pot process involving a cascade of nucleophilic substitution and intramolecular cyclization. umich.edu Similarly, the palladium-catalyzed reaction of o-halophenols and 2-chloroacetamides proceeds via a cascade of intermolecular O-alkylation and intramolecular amidation. researchgate.net

A copper(I)-catalyzed one-pot [2 + 2 + 2] cascade annulation of diaryliodoniums, nitriles, and aldehydes has also been developed for the efficient synthesis of 2,4-substituted benzoxazine derivatives, showcasing the versatility of cascade strategies in constructing the broader benzoxazine framework. rsc.org Furthermore, a novel and effective synthesis of substituted 1,4-benzoxazinones has been described via a Smiles rearrangement, which can be conducted as a one-pot process. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of benzoxazinone derivatives.

Microwave irradiation has been utilized in the one-pot synthesis of benzo[b] thieme-connect.comnih.govoxazin-3(4H)-ones via a Smiles rearrangement. researchgate.net This method has been shown to significantly reduce reaction times to 15-20 minutes while providing high yields (65-92%) for the synthesis of the related benzo[b] thieme-connect.comnih.govthiazin-3(4H)-one derivatives. researchgate.net

The synthesis of a library of 3,4-dihydro-2H-benzo[b] thieme-connect.comnih.govoxazines from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides has been achieved through a one-pot multicomponent reaction under both conventional and microwave-assisted heating. arkat-usa.org The use of microwave assistance not only reduced the reaction time but also led to improved yields and easier work-up procedures. arkat-usa.org While not specific to this compound, these examples highlight the potential of microwave-assisted synthesis for the efficient construction of the core benzoxazinone structure.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of thieme-connect.comnih.govOxazine Derivatives

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | Several hours | Moderate |

Data compiled from a study on the synthesis of 3,4-dihydro-2H-benzo[b] thieme-connect.comnih.govoxazines. arkat-usa.org

Considerations for Reaction Optimization and Efficiency

Optimizing reaction conditions is crucial for the efficient and high-yielding synthesis of this compound and its analogues. Key parameters that are frequently fine-tuned include the choice of catalyst, ligand, base, solvent, and reaction temperature.

In copper-catalyzed systems , the choice of the copper salt (e.g., CuI) and the base (e.g., Cs₂CO₃, K₂CO₃, or DBU) can significantly impact the reaction outcome. umich.edu Ligand-free conditions have been developed to simplify the reaction setup and reduce costs. researcher.life The solvent also plays a critical role, with polar aprotic solvents like DMF and DMSO often favoring the reaction. umich.edunih.govnih.gov

For palladium-catalyzed transformations , the selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., t-Bu₃P, XPhos) is paramount for achieving high catalytic activity and selectivity. thieme-connect.comresearchgate.net The stability of the ligand can also be a factor, with more stable pre-catalysts like [HP(t-Bu)₃]BF₄ sometimes offering better reproducibility. thieme-connect.com The choice of base and solvent, typically an inorganic base like K₃PO₄ in an inert solvent such as toluene, is also critical for efficient catalysis. thieme-connect.comresearchgate.net

The efficiency of microwave-assisted synthesis is dependent on the power output and temperature control of the microwave reactor. These parameters need to be carefully optimized to maximize the reaction rate while avoiding decomposition of reactants or products. The use of solvent-free conditions in microwave-assisted reactions can further enhance the efficiency and green credentials of the synthesis.

Across all methodologies, the nature of the substituents on the starting materials can influence the reaction efficiency. Electron-donating or electron-withdrawing groups on the aromatic rings can affect the reactivity of the substrates and may require adjustments to the optimized reaction conditions.

Solvent Effects and Catalysis

The synthesis of this compound and its analogues is significantly influenced by the choice of solvent and catalyst, which can dictate reaction efficiency, yield, and conditions. A common and effective method involves the intramolecular cyclization of N-substituted 2-chloroacetamides or 2-(2,4-dichlorophenoxy)acetamides. In these reactions, polar aprotic solvents play a crucial role. For instance, the synthesis of 4-benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one and 7-chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one is successfully achieved by refluxing the respective precursors in dimethylformamide (DMF). nih.govnih.gov This approach, utilizing cesium carbonate as a base, facilitates the Smiles rearrangement to afford the desired benzoxazinones in excellent yields. researchgate.net

Palladium-catalyzed cascade reactions represent a more advanced strategy, enabling a one-pot synthesis from o-halophenols and 2-chloroacetamides. This method, which combines intermolecular O-alkylation and subsequent intramolecular amidation, has been optimized by screening various catalysts, ligands, and bases in a solvent like toluene. researchgate.net Research has shown that the combination of a palladium catalyst with a specific phosphine ligand is crucial for high yields. For example, the use of Pd2(dba)3 as a catalyst and Xantphos as a ligand in the presence of a base like Cs2CO3 in toluene at 110 °C has proven effective. researchgate.net

Beyond palladium, other transition metals are also employed. Copper-catalyzed methods, such as the domino reaction of arylmethanamines with 2-iodobenzoic acids, provide a ligand-free aerobic route to functionalized benzoxazinones. mdpi.com Similarly, a facile copper-catalyzed tandem intramolecular C-N coupling/rearrangement process has been developed for the synthesis of 4H-3,1-benzoxazin-4-one derivatives. organic-chemistry.org Iron catalysis has been utilized for cross-dehydrogenative coupling, reacting 1,4-benzoxazinones with indoles. researchgate.net

The influence of different catalytic systems on the synthesis of a model 2H-1,4-benzoxazin-3-(4H)-one is detailed in the table below.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)2 (10) | None | Cs2CO3 (2.0) | Toluene | Trace | researchgate.net |

| Pd(OAc)2 (10) | PPh3 (10) | Cs2CO3 (2.0) | Toluene | 19 | researchgate.net |

| Pd2(dba)3 (5) | Xantphos (10) | Cs2CO3 (2.0) | Toluene | 64 | researchgate.net |

| Pd2(dba)3 (2.5) | Xphos (2.5) | t-BuONa (2.0) | Toluene | 91 | researchgate.net |

| FeCl2·4H2O (5) | None | None (TBHP as oxidant) | Solvent-free (Ball Milling) | 91 | researchgate.net |

| None (Base-mediated) | None | Cs2CO3 (1.2) | DMF | 70-75 | nih.govnih.gov |

Stereoselective and Enantioselective Synthesis Aspects

The development of stereoselective and enantioselective methods for the synthesis of chiral 1,4-benzoxazin-3-one analogues is of great importance due to the potential for stereospecific biological activity. While many traditional synthetic routes yield racemic mixtures, modern catalytic strategies have enabled the construction of enantiomerically enriched benzoxazinones. sci-hub.se

One prominent method is the transition-metal-catalyzed enantioselective hydrogenation of prochiral precursors. An efficient iridium-catalyzed enantioselective hydrogenation of 2-alkylidene 1,4-benzoxazin-3-ones has been reported, utilizing a chiral iPr-BiphPHOX ligand. sci-hub.se This approach provides the corresponding chiral 2-substituted 1,4-benzoxazin-3-ones in excellent yields (up to 99%) and with outstanding enantioselectivities (up to 99% ee). The reaction demonstrates good functional group compatibility and is scalable, maintaining high enantioselectivity even at low catalyst loadings on a gram scale. sci-hub.se

Kinetic resolution is another powerful strategy for obtaining enantiomerically enriched compounds. A highly enantioselective method has been developed to access a range of 3-aryl-3,4-dihydro-2H-1,4-benzoxazines through kinetic resolution. dntb.gov.ua This process uses n-butyllithium in combination with the chiral ligand sparteine. The high level of enantioenrichment is maintained even after the removal of a tert-butoxycarbonyl (Boc) protecting group. dntb.gov.ua

Furthermore, the use of chiral organocatalysts has emerged as a viable route. Chiral phosphoric acids have been shown to catalyze the enantioselective addition of indoles to ketimine esters, leading to the formation of new derivatives of 1,4-benzoxazinones with high stereocontrol. nih.gov These asymmetric catalytic methods are crucial for accessing specific stereoisomers of benzoxazinone-based compounds for further investigation.

Principles of Sustainable and Green Chemistry in Benzoxazinone Synthesis

The principles of sustainable and green chemistry are increasingly being integrated into the synthesis of benzoxazinones to minimize environmental impact. beilstein-journals.org This involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency. acs.org

A key green strategy is the use of biocatalysis. An efficient biocatalytic methodology for synthesizing 1,4-benzoxazinone derivatives has been developed using Candida antarctica lipase B (Novozym 435). nih.gov This enzymatic approach proceeds under mild conditions and avoids the use of toxic metal catalysts, offering moderate to excellent yields. The reaction is an example of enzymatic promiscuity, where the enzyme catalyzes a multi-step, one-pot process involving a Michael addition, ester hydrolysis, and decarboxylation. nih.gov

The selection of solvents is a central tenet of green chemistry. acs.org Deep Eutectic Solvents (DESs), such as those based on choline chloride and urea, have been employed as green and eco-friendly media for the synthesis of related benzoxazinone-derived heterocycles. researchgate.netresearchgate.net These solvents can act as both the reaction medium and the catalyst, are non-volatile, non-toxic, and often biodegradable. researchgate.net Research into greener benzoxazine synthesis has also highlighted the use of "preferred solvents" like ethanol and ethyl acetate for both reaction and purification steps, aligning with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries). researchgate.netconicet.gov.ar

Solvent-free or solvent-assisted grinding methods also represent a significant advancement in sustainable synthesis. Solvent-assisted grinding with catalysts like 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine enables a mild and convenient synthesis of benzoxazinone derivatives via rapid cyclodehydration. organic-chemistry.org Similarly, ball milling techniques, sometimes combined with iron catalysis, allow for cross-coupling reactions to proceed efficiently without the need for bulk solvents. researchgate.net Additionally, energy-efficient techniques such as microwave-assisted synthesis have been studied for the formation of benzoxazinone structures, often leading to shorter reaction times. mdpi.com These approaches collectively contribute to making the synthesis of benzoxazinones and their analogues more environmentally sustainable.

Chemical Reactivity and Transformations of the 7 Chloro 2h 1,4 Benzoxazin 3 4h One Core

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the 7-chloro-2H-1,4-benzoxazin-3(4H)-one core is subject to electrophilic aromatic substitution. The regiochemical outcome of these reactions is determined by the combined directing effects of the substituents. The ether oxygen at position 1 is a powerful activating group and directs incoming electrophiles to the ortho (position 8) and para (position 6) positions. Conversely, the chlorine atom at position 7 is a deactivating group but also directs ortho and para (to positions 6 and 8). The amide portion of the heterocyclic ring is deactivating. The synergy of these effects generally favors substitution at the C-6 and C-8 positions.

While direct studies on the bromination of this compound are not extensively detailed, valuable insights can be drawn from studies on its isomers and parent compounds. For the related 6-chloro-2H-1,4-benzoxazin-3(4H)-one, bromination has been shown to yield the 7-bromo-6-chloro derivative. researchgate.net This indicates a preference for substitution at the position para to the ring oxygen and ortho to the chloro substituent.

For this compound, electrophilic attack is predicted to occur at the most nucleophilic positions of the benzene ring. The C-6 position is para to the strongly activating ether oxygen, making it a highly probable site for halogenation. The C-8 position, being ortho to the ether oxygen, is also an activated site. Therefore, bromination is expected to yield primarily the 6-bromo-7-chloro-2H-1,4-benzoxazin-3(4H)-one, with potential formation of the 8-bromo-7-chloro isomer as well.

Table 1: Regioselectivity in Bromination of a Related Benzoxazinone (B8607429) Analogue

| Starting Material | Reagents and Conditions | Major Product | Citation |

|---|---|---|---|

| 6-Chloro-2H-1,4-benzoxazin-3(4H)-one | Bromine | 6-Chloro-7-bromo-2H-1,4-benzoxazin-3(4H)-one | researchgate.net |

Similar to halogenation, the nitration of the 7-chloro isomer is guided by the electronic properties of the ring substituents. Research on the nitration of 6-chloro-2H-1,4-benzoxazin-3(4H)-one demonstrated that the reaction yields 6-chloro-7-nitro-1,4-(2H)-benzoxazin-3(4H)-one. researchgate.netresearchgate.net This outcome further supports the directing influence of the ether oxygen towards the para position.

Applying this principle to the this compound core, the primary product of nitration is expected to be 7-chloro-6-nitro-2H-1,4-benzoxazin-3(4H)-one. The reaction conditions can influence the selectivity; for the unsubstituted 2H-1,4-benzoxazin-3(4H)-one, a sulfuric acid/nitric acid mixture favors the 6-nitro product, while nitrosation followed by nitration can favor the 7-nitro product. researchgate.net This suggests that by tuning the reaction conditions, different isomers of the nitrated 7-chloro product could potentially be accessed.

Nucleophilic Substitutions and Alkylation Reactions

The N-H group at the 4-position of the benzoxazinone ring is weakly acidic and can be deprotonated by a suitable base. The resulting anion is a potent nucleophile and readily undergoes reaction with electrophiles, most notably in alkylation reactions. This N-alkylation is a common strategy for derivatizing the core structure. The synthesis of N-alkylated derivatives such as 4-benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one and 7-chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one has been reported, typically through the cyclization of an N-alkylated precursor. nih.govnih.gov These examples confirm the accessibility of the N-4 position for substitution. A general approach involves treating the parent benzoxazinone with a base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF), followed by the addition of an alkyl halide.

Table 2: Examples of N-Alkylated this compound Derivatives

| Derivative Name | Alkyl Group | Synthesis Method | Citation |

|---|---|---|---|

| 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one | Benzyl | Intramolecular cyclization of N-benzyl-2-(2,4-dichlorophenoxy)acetamide | nih.gov |

| 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one | Phenethyl | Intramolecular cyclization of 2-(2,4-dichlorophenoxy)-N-phenethylacetamide | nih.gov |

Nucleophilic aromatic substitution to replace the 7-chloro group is generally difficult due to the electron-rich nature of the benzene ring and requires harsh conditions or activation by strongly electron-withdrawing groups, which are not typically present.

Acylation and Other Derivatization Strategies

In addition to alkylation, the nucleophilic nitrogen at the 4-position can also be acylated. N-acylation introduces a carbonyl group, which can influence the compound's electronic properties and biological activity. For instance, 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one has been synthesized from its corresponding N-H precursor. nih.gov This transformation is typically achieved using an acylating agent like acetyl chloride or acetic anhydride in the presence of a base. This reaction demonstrates a key derivatization strategy for modifying the core structure.

Ring-Opening and Re-Cyclization Pathways

The lactam functionality within the oxazinone ring is susceptible to hydrolysis under both acidic and alkaline conditions. This ring-opening reaction breaks the amide bond (C3-N4) to yield a substituted 2-aminophenol derivative. Studies on related 2-substituted benzoxazinones have shown they are unstable under such conditions, leading to the opening of the heterocyclic ring. researchgate.net This reactivity is a key consideration in the stability and metabolism of these compounds.

Conversely, the formation of the 1,4-benzoxazin-3(4H)-one ring system often involves a crucial intramolecular cyclization step. One notable pathway is through a Smiles rearrangement, where an N-substituted 2-chloroacetamide reacts with a substituted phenol. semanticscholar.org This process involves an intramolecular nucleophilic aromatic substitution that forms the ether linkage and subsequent cyclization to build the oxazinone ring, highlighting a key re-cyclization strategy for its synthesis. semanticscholar.org

Functional Group Interconversions on the Oxazinone Moiety

The oxazinone moiety itself can be a platform for further chemical transformations. The carbonyl group at C-3 can potentially be reduced, although examples using standard chemical reducing agents are not widely reported in the literature for this specific system. However, biotransformation studies have shown that enzymatic reduction of related benzoxazinones can occur. nih.gov

More commonly, the lactam portion of the ring is used to build more complex fused heterocyclic systems. For example, the reaction of the parent benzoxazinone with reagents like phosphorus pentasulfide can thionate the carbonyl group, and subsequent reactions with hydrazines can lead to the formation of fused triazolobenzoxazines. researchgate.net These transformations allow for the conversion of the benzoxazinone core into novel, polycyclic structures with different chemical and biological properties. researchgate.net

This compound as a Versatile Synthetic Intermediate and Building Block

The this compound scaffold is a pivotal component in the field of medicinal chemistry and organic synthesis. Its inherent structural features, including a reactive secondary amine and an aromatic ring amenable to further functionalization, render it an exceptionally versatile building block for the synthesis of a diverse array of more complex molecules. This versatility has been harnessed by researchers to develop novel compounds with a wide range of potential biological activities. The core structure serves as a template upon which various substituents can be strategically introduced, primarily at the N-4 position, to modulate the physicochemical properties and biological targets of the resulting derivatives.

The utility of this compound as a synthetic intermediate is prominently demonstrated in the preparation of N-substituted derivatives. The nitrogen atom of the benzoxazine ring can readily undergo nucleophilic substitution reactions with a variety of electrophiles, such as alkyl and aryl halides. This allows for the facile introduction of diverse functional groups, which can significantly influence the pharmacological profile of the final compound.

For instance, the synthesis of 4-benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one and 7-chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one showcases a common synthetic strategy. nih.govnih.gov In these transformations, the parent benzoxazinone is N-alkylated using the corresponding benzyl or phenethyl halide. These reactions are typically carried out in the presence of a base, which deprotonates the nitrogen atom, enhancing its nucleophilicity and facilitating the substitution reaction. The choice of the N-substituent is critical as it can impart specific properties to the molecule, such as increased lipophilicity or the ability to engage in specific interactions with biological targets.

Beyond simple alkylation, the this compound core has been employed in the construction of more elaborate molecular architectures. A notable example is its use in the synthesis of derivatives bearing a 1,2,3-triazole moiety. nih.gov This involves a multi-step sequence where the benzoxazinone is first functionalized with a terminal alkyne, which then undergoes a cycloaddition reaction with an azide to form the triazole ring. This approach highlights the robustness of the benzoxazinone core, which remains intact throughout the synthetic sequence, and its compatibility with a range of reaction conditions.

The following tables provide a summary of representative derivatives synthesized from the this compound core, illustrating its role as a versatile synthetic intermediate.

Table 1: N-Alkylated Derivatives of this compound

| Compound Name | Structure | Synthetic Precursor |

| 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one nih.gov |  | N-benzyl-2-(2,4-dichlorophenoxy)acetamide |

| 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one nih.gov |  | 2-(2,4-dichlorophenoxy)-N-phenethylacetamide |

Table 2: Heterocyclic Derivatives Incorporating the this compound Scaffold

| Derivative Class | General Structure | Synthetic Strategy |

| 1,2,3-Triazole Derivatives nih.gov |  | Introduction of a 1,2,3-triazole moiety to the 2H-1,4-benzoxazin-3(4H)-one core. |

| Quinazolinone Derivatives gsconlinepress.com |  | Reaction of 7-chloro-2-methyl-4H-benzo[d] nih.govgsconlinepress.com-oxazin-4-one with hydrazine hydrate. |

These examples underscore the significance of this compound as a foundational element in the synthesis of a broad spectrum of heterocyclic compounds. Its chemical tractability and the biological relevance of its derivatives continue to make it an attractive starting point for the development of new chemical entities.

Design and Chemical Exploration of Novel 7 Chloro 2h 1,4 Benzoxazin 3 4h One Analogues

Strategies for Rational Design of Substituted Benzoxazinones

The rational design of substituted benzoxazinones is a cornerstone of medicinal chemistry, aiming to enhance desired properties through targeted structural modifications. These strategies primarily focus on the diversification of the core structure at key positions and the introduction of various substituents to modulate its electronic and steric profile.

Diversification at Nitrogen and Carbon Positions

The 1,4-benzoxazin-3-one scaffold offers multiple sites for chemical modification, with the nitrogen at position 4 (N-4) and the carbon at position 2 (C-2) being primary targets for diversification. These modifications are crucial for altering the molecule's physicochemical properties and its interaction with biological targets.

Diversification at the C-2 position of the benzoxazinone (B8607429) ring is another key strategy to modulate its properties. This position is amenable to the introduction of various substituents, which can influence the compound's reactivity and biological activity. Methods for C-2 functionalization often involve the use of precursors that already contain the desired substituent prior to the cyclization step that forms the benzoxazinone ring. For example, starting with appropriately substituted anthranilic acids allows for the introduction of a wide range of groups at the C-2 position. mdpi.com

| Position of Diversification | Type of Substituent | Synthetic Strategy | Reference |

| N-4 | Benzyl | N-alkylation | nih.gov |

| N-4 | Phenethyl | N-alkylation | nih.gov |

| C-2 | Phthaloylmethyl | Cyclocondensation of substituted anthranilic acid | mdpi.com |

Incorporation of Different Halogen Substituents

The presence and nature of halogen substituents on the benzoxazinone scaffold play a critical role in determining its electronic properties, lipophilicity, and potential for halogen bonding interactions. While this article focuses on the 7-chloro derivative, the exploration of other halogen substitutions is a key aspect of rational drug design.

The introduction of different halogens, such as fluorine, bromine, or iodine, in place of or in addition to the existing chlorine atom can lead to significant changes in the molecule's properties. For example, fluorine substitution is known to often enhance metabolic stability and binding affinity due to the high strength of the C-F bond and the unique electronic properties of fluorine. mdpi.com Comparing fluorinated and chlorinated analogues of related heterocyclic systems has shown that while fluorine is more electronegative, chlorine's empty 3d orbital can lead to different electronic effects. mdpi.com

Structure-Activity Relationship (SAR) Investigations for Chemical Properties and Molecular Recognition

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its properties and biological activity. For 7-chloro-2H-1,4-benzoxazin-3(4H)-one and its analogues, SAR investigations provide crucial insights into their chemical behavior and molecular interactions.

Correlation of Structural Features with Chemical Reactivity and Stability

The chemical reactivity and stability of the this compound scaffold are intrinsically linked to its structural features. The presence of the electron-withdrawing chlorine atom at the 7-position influences the electron density of the aromatic ring and can affect the reactivity of the entire molecule.

The crystal structure of 4-benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one provides valuable data on bond lengths and angles within the molecule. nih.gov For instance, the conformation of the six-membered heterocyclic ring is described as an envelope, which can influence its stability and how it presents its functional groups for interaction. The stability of the benzoxazinone ring itself can be a critical factor, as some benzoxazinones are known to be less stable against nucleophiles compared to their thio-analogues. mdpi.com The lactam functionality within the ring is a key reactive site, and its susceptibility to hydrolysis can be modulated by the electronic nature of the substituents on the aromatic ring.

| Structural Feature | Impact on Reactivity/Stability | Reference |

| 7-Chloro substituent | Electron-withdrawing, influences aromatic ring reactivity | |

| Envelope conformation of heterocyclic ring | Affects molecular shape and stability | nih.gov |

| Lactam functionality | Site for potential hydrolysis | mdpi.com |

Theoretical Insights into Ligand-Scaffold Interactions and Selectivity

Computational and molecular modeling studies offer profound theoretical insights into how this compound and its derivatives interact with biological targets. These in silico methods can predict binding modes, identify key interactions, and explain the basis for selectivity.

For example, molecular modeling studies of benzoxazin-3-one derivatives as potential HIV-1 integrase inhibitors have revealed that the amide functionality, along with other heteroatoms, can mimic the metal-chelating pharmacophore necessary for activity. nih.gov In such models, the halogenated benzyl ring can occupy hydrophobic sites within the target's binding pocket. nih.gov The chlorine atom at the 7-position can contribute to these interactions through hydrophobic and potentially weak halogen bonding interactions. The ability of halogens to participate in noncovalent interactions, including halogen bonds, is a recognized factor in ligand-receptor binding. nih.gov

These theoretical insights are invaluable for the rational design of new analogues with improved affinity and selectivity. By understanding the specific interactions between the ligand and the scaffold, medicinal chemists can make more informed decisions about which structural modifications are most likely to lead to enhanced biological activity.

Scaffold Hopping and Isosteric Replacements in Benzoxazinone Derivative Design

Scaffold hopping and isosteric replacements are innovative strategies in drug design that aim to discover novel chemical entities with similar biological activities but different core structures. These approaches are particularly useful for optimizing pharmacokinetic properties, improving novelty, and circumventing existing patents.

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of the key binding groups. For the 1,4-benzoxazin-3-one scaffold, this could involve replacing the entire bicyclic system with another that presents similar pharmacophoric features. This technique can lead to the discovery of completely new classes of compounds with the desired biological activity. nih.gov

Isosteric replacement is a more conservative approach where an atom or a group of atoms is replaced by another with similar physical or chemical properties. cambridgemedchemconsulting.com A classic example relevant to the benzoxazinone scaffold is the bioisosteric replacement of the ring oxygen atom with a sulfur atom to yield the corresponding 1,4-benzothiazin-3-one derivative. mdpi.comuni.lu This substitution can lead to changes in stability and biological activity. For instance, 4H-3,1-benzothiazin-4-ones are generally more stable against unspecific nucleophiles than their 4H-3,1-benzoxazin-4-one counterparts. mdpi.com Other isosteric replacements can involve substituting the carbonyl group of the lactam or modifying the aromatic ring system.

| Original Scaffold/Group | Isosteric Replacement | Rationale | Reference |

| 1,4-Benzoxazin-3-one | 1,4-Benzothiazin-3-one | Improve stability, explore new chemical space | mdpi.comuni.lu |

| Ring Oxygen | Sulfur | Alter electronic properties and stability | mdpi.com |

These advanced design strategies, from targeted diversification to scaffold hopping, are continually expanding the chemical space around the this compound core, paving the way for the discovery of novel compounds with tailored properties.

Future Directions in the Chemical Research of 7 Chloro 2h 1,4 Benzoxazin 3 4h One

Development of Novel and Atom-Economical Synthetic Methodologies

While classical syntheses of the 1,4-benzoxazin-3-one core exist, future research will gravitate towards methods that are more efficient, sustainable, and atom-economical. The focus will be on minimizing waste, avoiding harsh reagents, and reducing the number of synthetic steps.

Key future approaches include:

Transition-Metal-Catalyzed C-H Activation: Modern synthetic strategies increasingly rely on the direct functionalization of C-H bonds. Future methodologies could employ catalysts based on rhodium, palladium, or copper to forge the benzoxazinone (B8607429) ring system from simpler precursors. For instance, a Rh(III)-catalyzed cascade reaction could enable the construction of the benzoxazinone core from anilines with high atom economy. acs.orgrsc.org This approach avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences.

Green Chemistry Approaches: Emphasis will be placed on developing syntheses that utilize environmentally benign solvents, reduce energy consumption, and generate minimal waste. This includes exploring microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields, as well as employing catalytic systems that can be easily recovered and recycled.

Photoredox Catalysis: Visible-light-mediated reactions offer a powerful and sustainable tool for organic synthesis. Future work could develop a photoredox-catalyzed pathway for the cyclization step, potentially operating at ambient temperature and pressure, thus offering a greener alternative to thermally driven methods.

Table 1: Comparison of Synthetic Methodologies for Benzoxazinone Synthesis

| Methodology | Traditional Approach (e.g., Condensation) | Future Direction (e.g., C-H Activation) |

|---|---|---|

| Starting Materials | Pre-functionalized aminophenols and haloacetyl halides | Simpler anilines and coupling partners |

| Key Transformation | Nucleophilic substitution and intramolecular cyclization | Direct, catalyst-mediated C-H/N-H annulation |

| Atom Economy | Moderate (often involves stoichiometric base and leaving groups) | High (fewer atoms are wasted in byproducts) |

| Sustainability | Often requires harsh conditions and organic solvents | Aims for milder conditions, greener solvents, and catalysis |

| Step Economy | Multi-step sequences are common | Potential for one-pot or cascade reactions |

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

The 7-chloro-2H-1,4-benzoxazin-3(4H)-one molecule possesses multiple reactive sites, including the N-H bond of the lactam, the C2 methylene group, the carbonyl group, the aromatic ring, and the C-Cl bond. While some reactions of the benzoxazinone core are known, a systematic exploration of the unique reactivity conferred by the chloro-substituent is a fertile area for future research.

Potential areas of exploration:

Cross-Coupling Reactions: The chlorine atom at the 7-position is an ideal handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. These transformations would allow for the introduction of a wide array of substituents (aryl, alkynyl, amino, and vinyl groups), enabling the synthesis of diverse libraries of novel compounds for biological screening or as building blocks for materials.

Selective C-H Functionalization: Beyond its role in ring formation, C-H activation can be used to directly functionalize the benzene (B151609) ring at positions other than the chloro-substituent. researchgate.net Directing group strategies, potentially using the lactam oxygen, could enable regioselective ortho-functionalization to introduce new groups that modulate the electronic properties and biological activity of the scaffold. mdpi.com

Ring-Opening and Rearrangement Reactions: Investigating the stability of the oxazine ring under various conditions (acidic, basic, reductive, oxidative) could lead to novel transformation pathways. doi.orgresearchgate.net For instance, selective ring-opening could provide access to functionalized 2-aminophenol derivatives that are otherwise difficult to synthesize. mdpi.com Catalytic ring-opening polymerization could also be explored as a route to novel polyamide materials. mdpi.com

Table 2: Potential Future Chemical Transformations of this compound

| Reactive Site | Transformation Type | Potential Reagents/Catalysts | Significance of Transformation |

|---|---|---|---|

| C7-Cl Bond | Suzuki Coupling | Pd catalyst, boronic acid | Introduction of aryl/heteroaryl groups |

| C7-Cl Bond | Buchwald-Hartwig Amination | Pd catalyst, amine | Access to novel amino derivatives |

| Aromatic C-H | Directed C-H Olefination | Pd(II) catalyst, activated olefins | Synthesis of vinyl-substituted benzoxazinones |

| Lactam N-H | N-Arylation / N-Alkylation | Cu or Pd catalyst, aryl/alkyl halide | Diversification for SAR studies |

| Oxazine Ring | Reductive Ring Opening | Strong reducing agents (e.g., LiAlH4) | Access to functionalized amino-alcohols |

Advanced Applications of Computational Chemistry in Benzoxazinone Design and Synthesis

Computational chemistry is poised to transition from a validation tool to a predictive engine in the development of new benzoxazinone derivatives. Density Functional Theory (DFT) and other molecular modeling techniques can provide deep insights into the structure, reactivity, and properties of this compound, guiding experimental efforts.

Future applications include:

Reaction Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of proposed synthetic reactions. researchgate.netmendeley.com This allows for the determination of transition state energies and reaction barriers, helping to predict the feasibility of a new synthetic route and optimize reaction conditions (e.g., catalyst, temperature) before entering the lab. scispace.com

Predictive Design of Functional Molecules: Computational tools can predict the electronic and photophysical properties of hypothetical derivatives. mdpi.com For instance, Time-Dependent DFT (TD-DFT) can be used to calculate absorption and emission spectra, guiding the design of new benzoxazinone-based molecules for applications in organic electronics or as fluorescent probes. tandfonline.com

Structure-Based Drug Design: Molecular docking and molecular dynamics simulations can predict how novel derivatives of this compound might interact with biological targets. nih.govnih.gov This in silico screening can prioritize the synthesis of compounds with the highest predicted binding affinity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, accelerating the drug discovery process.

Table 3: Applications of Computational Chemistry in Benzoxazinone Research

| Computational Method | Application Area | Expected Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Synthetic Route Planning | Prediction of reaction feasibility, transition state analysis, catalyst optimization. scispace.com |

| Time-Dependent DFT (TD-DFT) | Materials Design | Calculation of electronic absorption/emission spectra for organic electronics. |

| Molecular Docking | Drug Discovery | Prediction of binding modes and affinities to protein targets. nih.gov |

| Molecular Dynamics (MD) | Drug Discovery | Analysis of ligand-protein stability and conformational changes over time. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Development of predictive models for biological activity based on chemical structure. |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of this compound derivatives, future research will increasingly adopt flow chemistry and automated synthesis technologies. These platforms offer significant advantages in terms of speed, efficiency, safety, and data generation.

Key integration points:

Continuous Flow Synthesis: The synthesis of the benzoxazinone core and its subsequent functionalization can be translated from batch to continuous flow processes. researchgate.netuq.edu.au Flow reactors provide superior control over reaction parameters (temperature, pressure, mixing), which can lead to higher yields, improved purity, and enhanced safety, especially when handling hazardous intermediates or exothermic reactions. nih.gov

Automated Library Synthesis: Automated synthesis platforms can be programmed to perform multi-step reaction sequences in a parallel or sequential manner. merckmillipore.comnih.gov This would enable the rapid generation of a library of this compound derivatives, where different functional groups are systematically introduced at various positions. This high-throughput synthesis is invaluable for structure-activity relationship (SAR) studies.

Data-Driven Optimization: Integrating automated synthesis platforms with real-time analytical tools (e.g., LC-MS, NMR) and machine learning algorithms can create a closed-loop system for reaction optimization. nih.gov Such a system could autonomously explore a wide range of reaction conditions to identify the optimal parameters for synthesizing a specific derivative, significantly reducing development time. youtube.com

Investigation of Material Science Applications Derived from Benzoxazinone Chemistry

While benzoxazinones are primarily known for their biological activities, their rigid, planar structure and potential for functionalization make them attractive candidates for the development of novel organic materials. Future research should explore applications beyond the traditional pharmaceutical realm.

Promising areas for investigation:

High-Performance Polymers: The related benzoxazine monomers are precursors to polybenzoxazine resins, a class of thermosetting polymers with excellent thermal stability and mechanical properties. wikipedia.orgnih.gov Future work could investigate the use of this compound as a functional monomer or additive. Ring-opening polymerization of the lactam could lead to novel polyamides with unique properties conferred by the chloro-substituent and the embedded ether linkage.

Organic Electronics: The extended π-system of the benzoxazinone core suggests potential for applications in organic electronics. bgu.ac.il By using cross-coupling reactions to attach electron-donating or electron-withdrawing groups, it may be possible to tune the HOMO/LUMO energy levels and create materials for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Conducting Polymers and Composites: The benzoxazinone scaffold can serve as a matrix for conductive fillers like graphene or carbon nanotubes to create advanced composite materials. mdpi.com Furthermore, chemical modification of the scaffold itself could lead to intrinsically conducting polymers, expanding the functional applications of this heterocyclic system into energy storage and sensor technology.

Table 4: Potential Material Science Applications for Benzoxazinone Derivatives

| Application Area | Required Structural Modification/Strategy | Target Property |

|---|---|---|

| High-Performance Polymers | Ring-opening polymerization; incorporation into polymer backbones. | High thermal stability, chemical resistance, mechanical strength. |

| Organic Electronics (OLEDs, OFETs) | Extension of π-conjugation via cross-coupling; synthesis of larger heteroacenes. bgu.ac.il | Tunable bandgap, high charge carrier mobility, fluorescence. |

| Functional Coatings | Polymerization to form polybenzoxazine-like coatings. researchgate.net | Low surface energy, anti-corrosion, thermal insulation. |

| Chemosensors | Functionalization with specific binding sites (e.g., crown ethers). | Selective detection of ions or small molecules. |

Q & A

Q. What are the common synthetic routes for 7-chloro-2H-1,4-benzoxazin-3(4H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted acetamide precursors under basic conditions. For example, N-benzyl-2-(2,4-dichlorophenoxy)acetamide can be refluxed with cesium carbonate in DMF to form the benzoxazinone core via intramolecular nucleophilic substitution. Key parameters for optimization include:

- Base selection : Strong bases like Cs₂CO₃ enhance cyclization efficiency compared to weaker alternatives.

- Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve reaction rates.

- Temperature : Reflux conditions (~150°C) are critical for overcoming activation energy barriers. Post-reaction purification via column chromatography (ethyl acetate/hexane) yields high-purity crystals suitable for crystallographic studies .

Alternative routes involve condensation of chloro-substituted phenols with β-lactam intermediates, as detailed in Shridhar et al. (1982) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in the 7-chloro derivative exhibit distinct coupling patterns (e.g., doublets at δ 6.8–7.2 ppm) .

- X-ray Crystallography : Resolves conformational details (e.g., envelope vs. screw-boat ring conformations) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

- Mass Spectrometry (GC/MS or LC-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 184 for the parent compound) and fragmentation pathways .

Advanced Research Questions

Q. How does the crystal structure of this compound derivatives influence their biological activity?

Methodological Answer: Crystallographic studies reveal that:

- Ring conformation : Envelope conformations (e.g., disordered O atoms in 4-benzyl derivatives) enhance flexibility, potentially improving binding to biological targets like fungal enzymes .

- Dihedral angles : Near-perpendicular orientation of substituent benzene rings (e.g., 89.99° in 4-benzyl derivatives) may sterically hinder interactions with non-target receptors, improving selectivity .

- Hydrogen bonding : Intermolecular N–H⋯O networks stabilize crystal packing, which correlates with solubility and bioavailability .

Q. How can researchers resolve contradictions in reported biological activities of benzoxazinone derivatives?

Methodological Answer: Discrepancies in herbicidal vs. antifungal activities (e.g., Huang et al. vs. Śmist et al.) can be addressed by:

- Structural modulation : Introducing electron-withdrawing groups (e.g., Cl at position 7) enhances antifungal activity by increasing electrophilicity at the lactam carbonyl, a key site for enzyme inhibition .

- Assay standardization : Variations in fungal strain susceptibility (e.g., Candida albicans vs. Aspergillus niger) require controlled MIC (Minimum Inhibitory Concentration) protocols .

- Computational modeling : Docking studies using fungal cytochrome P450 enzymes (e.g., CYP51) can predict structure-activity relationships and guide synthetic priorities .

Q. What strategies improve the enantiomeric purity of chiral benzoxazinone derivatives during synthesis?

Methodological Answer:

- Chiral auxiliaries : Use of enantiopure phenethylamine precursors directs stereochemistry during cyclization .

- Asymmetric catalysis : Palladium-catalyzed Ullmann couplings with chiral ligands (e.g., BINAP) yield enantiomeric excess (ee) >90% .

- Chromatographic resolution : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate racemic mixtures post-synthesis .

Q. How do substituent effects at position 4 of the benzoxazinone ring modulate pharmacological properties?

Methodological Answer:

- Electron-donating groups (e.g., methyl) : Increase lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted applications .

- Bulkier substituents (e.g., phenethyl) : Introduce steric hindrance, reducing off-target binding in antimicrobial assays .

- Polar groups (e.g., hydroxy) : Improve aqueous solubility but may reduce metabolic stability due to increased phase II conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.